2-(2-Methoxy-4-methylphenoxy)acetohydrazide
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Overview
Description
2-(2-Methoxy-4-methylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H14N2O3 It is a derivative of acetohydrazide, featuring a methoxy and methyl-substituted phenoxy group
Scientific Research Applications
2-(2-Methoxy-4-methylphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which can interact with various biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenoxy)acetohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-methylphenol.
Formation of Intermediate: The phenol is reacted with chloroacetic acid in the presence of a base to form 2-(2-methoxy-4-methylphenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products include oxides or hydroxyl derivatives.
Reduction: Products include amines or hydrazines.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)acetohydrazide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-Methylphenoxy)acetohydrazide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
2-(2-Methoxy-4-chlorophenoxy)acetohydrazide: The presence of a chlorine atom can significantly alter its chemical properties and biological activities.
Uniqueness
2-(2-Methoxy-4-methylphenoxy)acetohydrazide is unique due to the combined presence of methoxy and methyl groups, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-3-4-8(9(5-7)14-2)15-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHYVFOYTKMQLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357826 |
Source
|
Record name | 2-(2-methoxy-4-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420095-57-4 |
Source
|
Record name | 2-(2-methoxy-4-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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